molecular formula C6H11BrMg B6317618 4-Methylpent-3-enylmagnesium bromide CAS No. 37586-57-5

4-Methylpent-3-enylmagnesium bromide

Cat. No.: B6317618
CAS No.: 37586-57-5
M. Wt: 187.36 g/mol
InChI Key: IRYUEWRDTIMXIC-UHFFFAOYSA-M
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Description

4-Methylpent-3-enylmagnesium bromide is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, which means it is a compound containing a carbon-magnesium bond. This reagent is particularly useful in forming carbon-carbon bonds, making it a versatile tool in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpent-3-enylmagnesium bromide is typically prepared by reacting 4-methylpent-3-enyl bromide with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:

4-Methylpent-3-enyl bromide+Mg4-Methylpent-3-enylmagnesium bromide\text{4-Methylpent-3-enyl bromide} + \text{Mg} \rightarrow \text{this compound} 4-Methylpent-3-enyl bromide+Mg→4-Methylpent-3-enylmagnesium bromide

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is often supplied as a solution in THF to maintain its reactivity and stability.

Chemical Reactions Analysis

Types of Reactions

4-Methylpent-3-enylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: It participates in coupling reactions with various electrophiles to form complex organic molecules.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, and esters are common reagents.

    Solvents: Anhydrous THF is typically used.

    Conditions: Reactions are usually carried out at low temperatures to control the reactivity and prevent side reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Hydrocarbons: Formed from coupling reactions with alkyl halides.

Scientific Research Applications

4-Methylpent-3-enylmagnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Utilized in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The mechanism of action of 4-Methylpent-3-enylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles such as carbonyl compounds. This reactivity is the basis for its use in forming carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium bromide
  • Ethylmagnesium bromide
  • Isopropylmagnesium bromide

Comparison

4-Methylpent-3-enylmagnesium bromide is unique due to its specific structure, which imparts different reactivity compared to other Grignard reagents. For example, phenylmagnesium bromide is more reactive towards aromatic electrophiles, while this compound is more suited for aliphatic carbonyl compounds. This specificity allows for selective reactions in complex organic synthesis.

Properties

IUPAC Name

magnesium;2-methylpent-2-ene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11.BrH.Mg/c1-4-5-6(2)3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYUEWRDTIMXIC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC[CH2-])C.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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